N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex heterocyclic compound that incorporates multiple functional groups, including triazole, thiazole, and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors
Formation of Triazole and Thiazole Rings: The triazole ring can be synthesized via cyclization of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine.
Introduction of Quinazoline Moiety: The quinazoline ring can be introduced through the condensation of anthranilic acid derivatives with formamide or formic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiazole core but differ in the substitution pattern and biological activities.
1,2,4-Triazolo[4,3-a]pyrimidines: These compounds have a triazole-pyrimidine core and exhibit different pharmacological properties.
Uniqueness
N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific combination of triazole, thiazole, and quinazoline moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c21-13(12-10-3-1-2-4-11(10)16-7-17-12)15-5-9-6-22-14-18-8-19-20(9)14/h6-8H,1-5H2,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDKVCJPNZQFED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NCC3=CSC4=NC=NN34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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